molecular formula C5H4Cl2N2O B13982566 3,6-Dichloro-1-methylpyridazin-4-one

3,6-Dichloro-1-methylpyridazin-4-one

Cat. No.: B13982566
M. Wt: 179.00 g/mol
InChI Key: ADOKJMLZOSVSEO-UHFFFAOYSA-N
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Description

3,6-Dichloro-1-methylpyridazin-4-one is a chemical compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridazine ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-methylpyridazin-4-one typically involves the chlorination of 4-methylpyridazine. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 6 positions of the pyridazine ring. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-1-methylpyridazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted pyridazines
  • Carboxylic acids
  • Dihydro derivatives

Scientific Research Applications

3,6-Dichloro-1-methylpyridazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1-methylpyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3,6-Dichloro-4-methylpyridazine
  • 3,6-Dichloro-5-methylpyridazine
  • 3,6-Dichloro-4-methyl-1,2-diazine

Comparison: 3,6-Dichloro-1-methylpyridazin-4-one is unique due to the presence of the carbonyl group at the 4-position, which imparts distinct reactivity compared to its analogs. This carbonyl group allows for additional chemical transformations, making it a valuable intermediate in organic synthesis. The presence of chlorine atoms enhances its electrophilic character, facilitating various substitution reactions.

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

3,6-dichloro-1-methylpyridazin-4-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(6)2-3(10)5(7)8-9/h2H,1H3

InChI Key

ADOKJMLZOSVSEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)C(=N1)Cl)Cl

Origin of Product

United States

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